molecular formula C14H18O2 B14322239 2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran CAS No. 111602-13-2

2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran

Cat. No.: B14322239
CAS No.: 111602-13-2
M. Wt: 218.29 g/mol
InChI Key: DKDLEWDOLBYOBH-UHFFFAOYSA-N
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Description

2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran is a heterocyclic organic compound It belongs to the class of dihydropyrans, which are characterized by a six-membered ring containing one oxygen atom and one double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the reaction of phenylacetaldehyde with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through a cyclization mechanism, forming the desired dihydropyran ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the dihydropyran ring to a single bond, forming tetrahydropyran derivatives.

    Substitution: The ethoxy and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of tetrahydropyran derivatives.

    Substitution: Formation of various substituted dihydropyran derivatives.

Scientific Research Applications

2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A simpler dihydropyran compound with similar structural features.

    3,6-Dihydro-2H-pyran: Another isomer of dihydropyran with a different arrangement of double bonds.

    2-Methoxy-3,4-dihydro-2H-pyran: A methoxy-substituted dihydropyran.

Uniqueness

2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran is unique due to the presence of both ethoxy and phenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

111602-13-2

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran

InChI

InChI=1S/C14H18O2/c1-3-15-14-10-13(9-11(2)16-14)12-7-5-4-6-8-12/h4-9,13-14H,3,10H2,1-2H3

InChI Key

DKDLEWDOLBYOBH-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C=C(O1)C)C2=CC=CC=C2

Origin of Product

United States

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